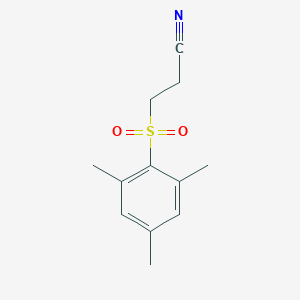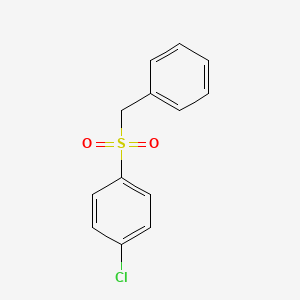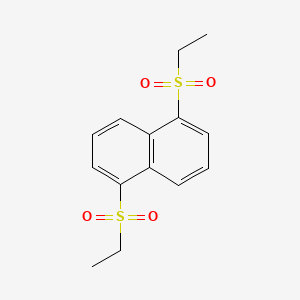
8-quinolinyl 4-tert-butylcyclohexanecarboxylate
説明
8-quinolinyl 4-tert-butylcyclohexanecarboxylate, also known as QNB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent antagonist of the muscarinic acetylcholine receptor and has been used in various studies related to the nervous system, cardiovascular system, and gastrointestinal system.
作用機序
8-quinolinyl 4-tert-butylcyclohexanecarboxylate works by blocking the binding of acetylcholine to the muscarinic receptor, which leads to a decrease in the activity of the parasympathetic nervous system. This results in a decrease in heart rate, blood pressure, and gastrointestinal motility. 8-quinolinyl 4-tert-butylcyclohexanecarboxylate has also been found to have some affinity for the nicotinic acetylcholine receptor, although its effects on this receptor are not well understood.
Biochemical and Physiological Effects:
8-quinolinyl 4-tert-butylcyclohexanecarboxylate has been found to have various biochemical and physiological effects, including a decrease in heart rate, blood pressure, and gastrointestinal motility. It has also been found to have some effects on the central nervous system, including sedation and cognitive impairment. 8-quinolinyl 4-tert-butylcyclohexanecarboxylate has been used in various studies to investigate the role of muscarinic receptors in various physiological processes.
実験室実験の利点と制限
8-quinolinyl 4-tert-butylcyclohexanecarboxylate has various advantages and limitations for lab experiments. One advantage is its high potency as a muscarinic receptor antagonist, which allows for the study of the effects of muscarinic receptor blockade on various physiological processes. However, 8-quinolinyl 4-tert-butylcyclohexanecarboxylate has some limitations, including its potential for non-specific binding to other receptors and its potential for toxicity at high doses.
将来の方向性
There are various future directions for the use of 8-quinolinyl 4-tert-butylcyclohexanecarboxylate in scientific research. One direction is the investigation of the effects of muscarinic receptor blockade on various disease states, including cardiovascular disease and gastrointestinal disorders. Another direction is the development of more selective muscarinic receptor antagonists that can target specific subtypes of the muscarinic receptor. Additionally, the development of new synthesis methods for 8-quinolinyl 4-tert-butylcyclohexanecarboxylate may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion:
In conclusion, 8-quinolinyl 4-tert-butylcyclohexanecarboxylate is a potent muscarinic receptor antagonist that has been widely used in scientific research. Its unique properties have allowed for the investigation of various physiological processes and disease states. While 8-quinolinyl 4-tert-butylcyclohexanecarboxylate has some limitations, its advantages make it a valuable tool for scientific research. The future directions for the use of 8-quinolinyl 4-tert-butylcyclohexanecarboxylate in scientific research are promising and may lead to the development of new treatments for various diseases.
科学的研究の応用
8-quinolinyl 4-tert-butylcyclohexanecarboxylate has been extensively used in scientific research due to its unique properties as a muscarinic acetylcholine receptor antagonist. It has been used in studies related to the nervous system, cardiovascular system, and gastrointestinal system. 8-quinolinyl 4-tert-butylcyclohexanecarboxylate has been used to study the effects of muscarinic receptor blockade on the cardiovascular system, including heart rate and blood pressure. It has also been used to investigate the role of muscarinic receptors in the regulation of gastrointestinal motility.
特性
IUPAC Name |
quinolin-8-yl 4-tert-butylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)16-11-9-15(10-12-16)19(22)23-17-8-4-6-14-7-5-13-21-18(14)17/h4-8,13,15-16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSNBCPCOTOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-tert-butylcyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)


![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)


![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
![4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3827822.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
![4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)

![butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B3827853.png)
